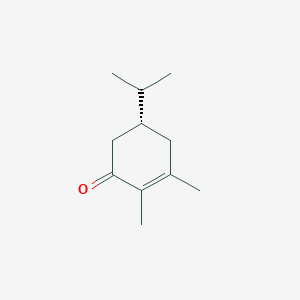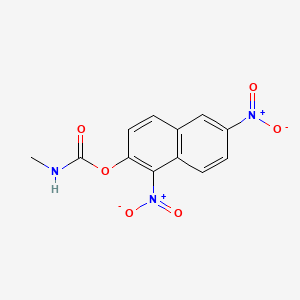
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, where the hydrogen atom of the amino group is replaced by a methyl group, and the esterification occurs with 1,6-dinitro-2-naphthol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester typically involves the reaction of 1,6-dinitro-2-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
- Dissolving 1,6-dinitro-2-naphthol in an appropriate solvent such as dichloromethane.
- Adding methyl isocyanate to the solution.
- Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Large-scale reactors and automated systems are used to control the reaction conditions precisely. The purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: Amino derivatives are formed by reducing the nitro groups.
Substitution: Different esters or amides can be formed depending on the nucleophile used.
科学研究应用
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The ester group can also be hydrolyzed, releasing the active components that exert their effects through different pathways.
相似化合物的比较
Similar Compounds
Carbamic acid, methyl-, 1-naphthyl ester: Similar structure but lacks the nitro groups.
Carbamic acid, N-methyl-, 1-naphthyl ester: Similar but without the dinitro substitution.
Carbamic acid, N-methyl-, 2-naphthyl ester: Similar but with a different position of the ester group.
Uniqueness
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester is unique due to the presence of two nitro groups on the naphthyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
63982-50-3 |
|---|---|
分子式 |
C12H9N3O6 |
分子量 |
291.22 g/mol |
IUPAC 名称 |
(1,6-dinitronaphthalen-2-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H9N3O6/c1-13-12(16)21-10-5-2-7-6-8(14(17)18)3-4-9(7)11(10)15(19)20/h2-6H,1H3,(H,13,16) |
InChI 键 |
JNUMKCKRNVODQZ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


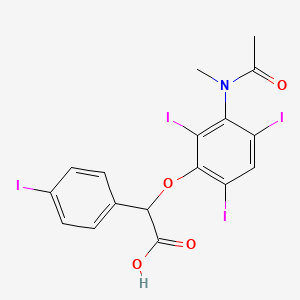
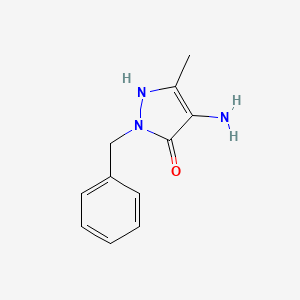
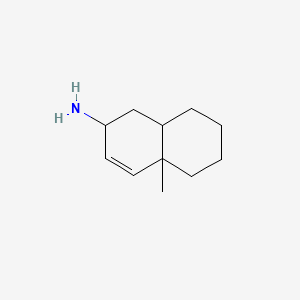


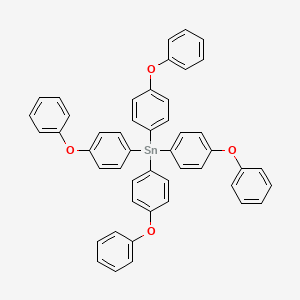

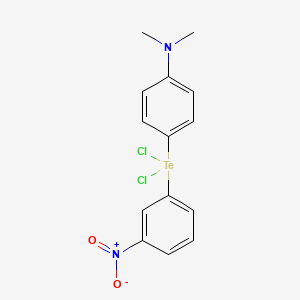
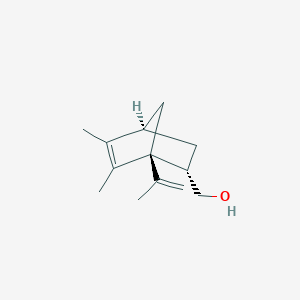
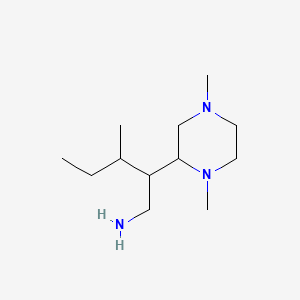
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
